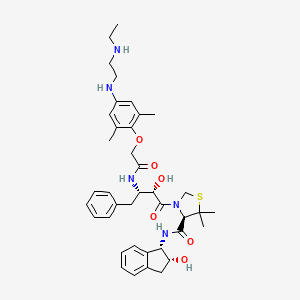

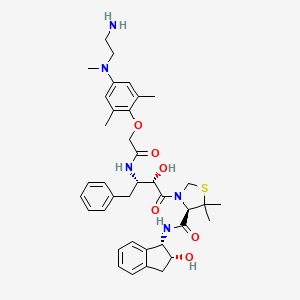

![molecular formula C25H37N5O4 B10850034 (2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)

(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

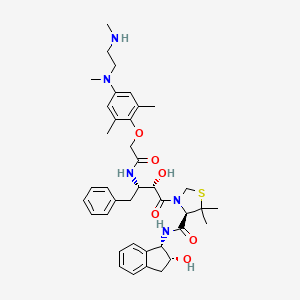

L-370,518 is a synthetic peptide compound known for its potent inhibitory effects on thrombin, a key enzyme in the coagulation cascade. It is characterized by its high selectivity and potency, making it a valuable tool in the study and potential treatment of thrombotic disorders .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: L-370,518 wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiert. Die wichtigsten Schritte umfassen die Einarbeitung eines trans-Aminocyclohexylglycinketoamid-Restes an der P1-Position, die traditionell von Lysin oder Arginin besetzt wird . Die Synthese erfolgt typischerweise unter Verwendung von Festphasen-Peptidsynthesetechniken, gefolgt von der Reinigung mittels präparativer Flüssigchromatographie .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für L-370,518 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die großtechnische Peptidsynthese unter Verwendung automatisierter Synthesizer umfassen, gefolgt von Reinigungs- und Qualitätskontrollprozessen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-370,518 unterliegt hauptsächlich Bindungsreaktionen mit Thrombin. Die Interaktion beinhaltet einen zweistufigen Bindungsprozess, bei dem der anfänglich gebildete Thrombin-Inhibitor-Komplex zu einem stabileren Endkomplex umlagert .

Häufige Reagenzien und Bedingungen: Die Synthese von L-370,518 beinhaltet Reagenzien wie geschützte Aminosäuren, Kupplungsmittel wie Carbodiimide und Entschützungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die korrekte Bildung von Peptidbindungen zu gewährleisten.

Hauptsächlich gebildete Produkte: Das Hauptprodukt, das bei der Synthese von L-370,518 entsteht, ist das Peptid selbst, das durch seine spezifische Sequenz und seine strukturellen Merkmale gekennzeichnet ist, die seine hemmende Aktivität gegenüber Thrombin verleihen .

Wissenschaftliche Forschungsanwendungen

L-370,518 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es wird als Werkzeug zur Untersuchung der Mechanismen der Thrombinhemmung und zur Entwicklung potenzieller Therapeutika für thrombotische Erkrankungen eingesetzt. Seine hohe Selektivität und Wirksamkeit machen es zu einem idealen Kandidaten für die Untersuchung der biochemischen Pfade, die an der Gerinnung beteiligt sind, und für die Entwicklung neuer Antikoagulanzien .

5. Wirkmechanismus

L-370,518 übt seine Wirkung aus, indem es an Thrombin bindet, eine trypsinähnliche Serinprotease, die eine entscheidende Rolle bei der Thrombose spielt. Die Bindung beinhaltet eine zweistufige Reaktion, bei der der anfänglich gebildete Thrombin-Inhibitor-Komplex zu einem stabileren Endkomplex umlagert. Diese Interaktion hemmt die Aktivität von Thrombin und verhindert so die Bildung von Blutgerinnseln .

Ähnliche Verbindungen:

- L-372,051

- L-372,228

- L-371,912

- L-372,011

Vergleich: L-370,518 ist einzigartig in seiner hohen Wirksamkeit und Selektivität als Thrombininhibitor. Im Vergleich zu ähnlichen Verbindungen wie L-372,051 und L-372,228 zeigt L-370,518 eine andere Bindungsaffinität und Stabilität in seiner Interaktion mit Thrombin. Beispielsweise führt der Austausch der N-terminalen Methylaminogruppe in L-370,518 durch Wasserstoff (wie in L-372,051) zu einem erheblichen Verlust an Wirksamkeit .

Die einzigartigen strukturellen Merkmale von L-370,518, wie der trans-Aminocyclohexylglycinketoamid-Rest, tragen zu seinen besonderen Bindungseigenschaften und seiner hemmenden Aktivität bei, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

Molekularformel |

C25H37N5O4 |

|---|---|

Molekulargewicht |

471.6 g/mol |

IUPAC-Name |

(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H37N5O4/c1-27-19(15-16-7-4-3-5-8-16)25(34)30-14-6-9-20(30)23(32)29-21(22(31)24(33)28-2)17-10-12-18(26)13-11-17/h3-5,7-8,17-21,27H,6,9-15,26H2,1-2H3,(H,28,33)(H,29,32)/t17?,18?,19-,20+,21+/m1/s1 |

InChI-Schlüssel |

ISJCFAFNSYZJRO-KJFGXLEFSA-N |

Isomerische SMILES |

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C3CCC(CC3)N)C(=O)C(=O)NC |

Kanonische SMILES |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C3CCC(CC3)N)C(=O)C(=O)NC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)

![2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850014.png)